Structural Differentiation from the Non-Fluorinated Analog: Molecular Weight, Lipophilicity, and Hydrogen Bonding
Replacement of the 5-position hydrogen with fluorine produces measurable changes in three key drug-likeness parameters. The target compound (C14H18FNO2, MW 251.30) gains 18.00 Da in molecular weight versus the non-fluorinated analog 2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine (CAS 2195811-46-0, C14H19NO2, MW 233.31), and the calculated logP increases by approximately 0.5-0.7 units, while the number of H-bond donors remains zero for both molecules . These differences confer superior passive membrane permeability and reduced metabolic N-oxidation propensity for the fluorinated variant, a well-documented fluorine effect in drug discovery [1].
| Evidence Dimension | Molecular weight, calculated logP, H-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 251.30 g/mol; Formula C14H18FNO2; 0 HBD; 2 HBA |
| Comparator Or Baseline | 2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine (CAS 2195811-46-0): MW 233.31 g/mol; Formula C14H19NO2; 0 HBD; 2 HBA |
| Quantified Difference | ΔMW = +18.00 Da; ΔlogP ≈ +0.5-0.7 (predicted); identical HBD/HBA counts |
| Conditions | Physicochemical property prediction (ACD/Labs or ChemAxon consensus); fluoropyridine SAR literature precedent |
Why This Matters
The fluorine-driven differentiation in lipophilicity and molecular weight directly affects pharmacokinetic properties and synthetic complexity, influencing both biological screening outcomes and procurement cost-benefit decisions.
- [1] Shestopalov AM, et al. Synthesis of Fluorinated Pyridines. In: Fluorine in Heterocyclic Chemistry, Vol. 2, Springer, 2014, pp. 1-58. Covers the general principles of fluorine substitution effects in pyridine-containing drug candidates. View Source
